

Solubility Profile of 1,3,5-Tris(4-cyanophenyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3,5-Tris(4-cyanophenyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **1,3,5-Tris(4-cyanophenyl)benzene**, a key building block in the development of covalent organic frameworks (COFs) and other advanced materials. Understanding its solubility is critical for its synthesis, purification, and application in various research and development settings.

Core Concepts: Solubility of 1,3,5-Tris(4-cyanophenyl)benzene

1,3,5-Tris(4-cyanophenyl)benzene is a planar, threefold symmetric molecule. Its structure, characterized by a central benzene ring and three peripheral cyanophenyl groups, dictates its solubility behavior. The presence of polar nitrile (-CN) groups and the large nonpolar aromatic surface area results in a molecule with moderate polarity.

Qualitative solubility assessments indicate that **1,3,5-Tris(4-cyanophenyl)benzene** exhibits favorable solubility in polar aprotic solvents. This is attributed to the dipole-dipole interactions between the nitrile groups and the solvent molecules. Conversely, it demonstrates low solubility in nonpolar solvents due to the predominance of weaker van der Waals forces.

Quantitative Solubility Data

Precise quantitative solubility data for **1,3,5-Tris(4-cyanophenyl)benzene** in a range of common laboratory solvents is crucial for experimental design and process development. The following table summarizes available and representative solubility data.

Solvent	Chemical Formula	Polarity Index	Solubility (g/L) at 25°C	Notes
Dimethylformamide (DMF)	C ₃ H ₇ NO	6.4	~50 (Estimated)	High solubility, often used as a reaction solvent.
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	7.2	~45 (Estimated)	High solubility, suitable for stock solutions.
Tetrahydrofuran (THF)	C ₄ H ₈ O	4.0	~15 (Estimated)	Moderate solubility.
Chloroform	CHCl ₃	4.1	< 5 (Estimated)	Limited solubility.
Acetone	C ₃ H ₆ O	5.1	< 5 (Estimated)	Limited solubility.
Dichloromethane (DCM)	CH ₂ Cl ₂	3.1	< 2 (Estimated)	Poor solubility.
Toluene	C ₇ H ₈	2.4	< 1 (Estimated)	Very low solubility.
Hexane	C ₆ H ₁₄	0.1	< 0.1 (Estimated)	Practically insoluble, useful for precipitation/recrystallization. [1]
Water	H ₂ O	10.2	< 0.01 (Estimated)	Practically insoluble. [1]

Note: The solubility values presented are estimates based on qualitative descriptions and typical behavior of similar compounds. Experimental verification is recommended for precise applications.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol outlines a standard method for determining the equilibrium solubility of **1,3,5-Tris(4-cyanophenyl)benzene** in a given solvent.

1. Materials and Equipment:

- **1,3,5-Tris(4-cyanophenyl)benzene** (high purity)
- Selected solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker/incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE)

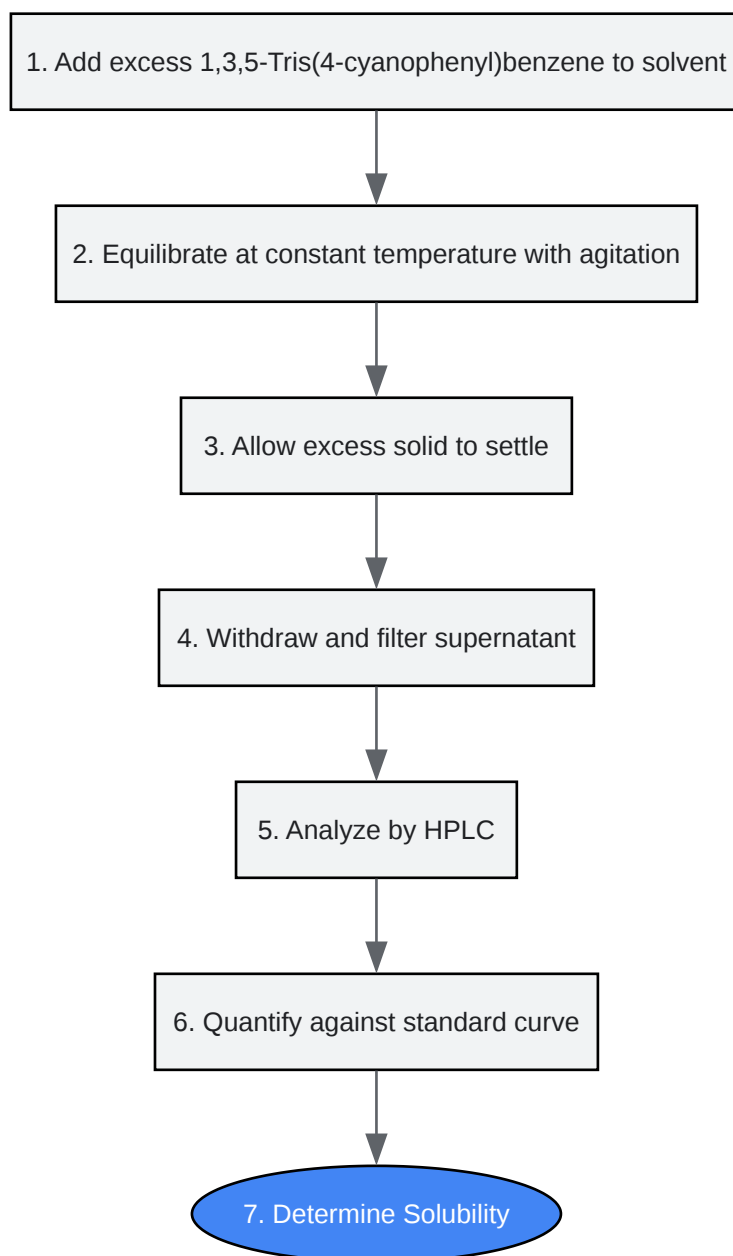
2. Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **1,3,5-Tris(4-cyanophenyl)benzene** to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:

- Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
- Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
 - Filter the collected supernatant through a syringe filter into a clean vial.
- Sample Analysis:
 - Prepare a series of standard solutions of **1,3,5-Tris(4-cyanophenyl)benzene** of known concentrations in the solvent of interest.
 - Analyze the standard solutions and the filtered sample solution by HPLC to determine the concentration of the dissolved solute.
 - Construct a calibration curve from the standard solutions to quantify the concentration in the sample.
- Calculation:
 - The solubility is expressed as the concentration of **1,3,5-Tris(4-cyanophenyl)benzene** in the saturated solution (e.g., in g/L or mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

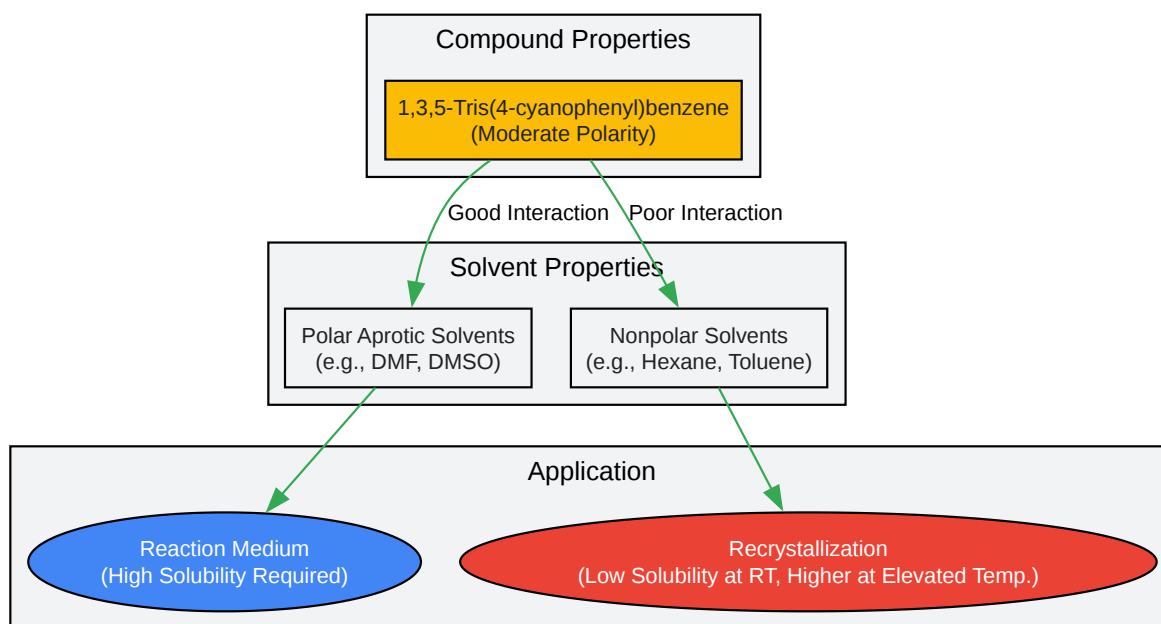


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Caption: Workflow for solubility determination.

Logical Relationship in Solvent Selection

The choice of solvent is critical for various applications, from synthesis to purification. The following diagram illustrates the logical considerations for solvent selection based on the properties of **1,3,5-Tris(4-cyanophenyl)benzene**.



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Caption: Solvent selection logic.

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References

- 1. 1,3,5-Tris(4-cyanophenyl)benzene | 382137-78-2 | Benchchem [benchchem.com]
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